5-Methoxy-2-(4-methylpiperazin-1-yl)aniline chemical properties
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline chemical properties
An In-Depth Technical Guide to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Introduction
The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals targeting a wide array of conditions, including cancer, depression, and anxiety.[1][2][3] This guide provides a detailed technical overview of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a substituted N-aryl piperazine with significant potential as a versatile building block in drug discovery and organic synthesis. While specific literature on this exact molecule is sparse, its chemical properties, reactivity, and synthesis can be thoroughly understood through the analysis of its constituent functional groups and by drawing parallels with closely related, well-documented analogues.
This document will delve into the compound's chemical and physical properties, propose a robust synthetic route based on established methodologies, and predict its spectroscopic signature. Furthermore, we will explore its chemical reactivity and discuss its potential applications in the development of novel therapeutic agents.
Chemical and Physical Properties
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, also known by its alternative IUPAC name 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine, is a polyfunctional molecule featuring an aniline moiety, a methoxy group, and an N-methylpiperazine substituent.[4] These groups collectively define its solubility, basicity, and reactivity.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline | - |
| Alternate Name | 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine | [4] |
| CAS Number | 1021428-48-7 | [4] |
| Molecular Formula | C₁₂H₁₉N₃O | [4] |
| Molecular Weight | 221.30 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Purity | >97% (as commercially available) | [4] |
| Predicted pKa | ~4.5 (aniline N), ~8.5 (piperazine N) | Inferred |
| Predicted XLogP3 | ~2.0 - 2.5 | Inferred |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | Inferred |
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// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- N3; N3 -- C9; C9 -- C6; N3 -- C10; C5 -- O1; O1 -- C11; C2 -- H1; C3 -- H2; C4 -- H3; N1 -- H4_1; N1 -- H4_2;
// Add labels for functional groups label_aniline [label="Aniline", pos="-1.5,0.5!", fontsize=10, fontcolor="#5F6368"]; label_methoxy [label="Methoxy", pos="1.5,2.0!", fontsize=10, fontcolor="#5F6368"]; label_piperazine [label="N-Methylpiperazine", pos="0,-3.5!", fontsize=10, fontcolor="#5F6368"]; }
Caption: Chemical structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.
Synthesis and Mechanistic Insights
The formation of the C-N bond between the aniline ring and the piperazine moiety is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][5] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[1][6]
Proposed Synthetic Route: Buchwald-Hartwig Amination
The synthesis would involve the coupling of a suitable aryl halide (e.g., 2-bromo-4-methoxyaniline or 1-bromo-2-methoxy-5-nitrobenzene followed by reduction) with 1-methylpiperazine.
Caption: Proposed Buchwald-Hartwig amination synthesis workflow.
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the final product.
The choice of ligand is critical for the success of the reaction; sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1]
Spectroscopic and Analytical Characterization
While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Three protons on the aniline ring are expected to appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8 ppm.
-
Piperazine Protons: The eight protons on the piperazine ring will likely appear as two or more multiplets in the range of δ 2.5-3.5 ppm. The protons adjacent to the two nitrogen atoms will show different chemical shifts.
-
N-Methyl Protons: A singlet for the three protons of the N-methyl group (-NCH₃) is expected around δ 2.3 ppm.
-
Aniline Protons: The two N-H protons of the aniline group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield, while the carbons ortho and para to the electron-donating groups (NH₂ and OCH₃) will be more upfield.
-
Piperazine Carbons: Two or more signals are expected for the piperazine ring carbons in the range of δ 45-55 ppm.
-
N-Methyl Carbon: A signal for the N-methyl carbon is expected around δ 46 ppm.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55 ppm.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Plausible fragmentation patterns would involve the cleavage of the N-methylpiperazine ring and the loss of the methoxy group.
Caption: Predicted key fragmentations in mass spectrometry.
Reactivity and Chemical Behavior
Basicity
The molecule possesses three basic nitrogen atoms: the aniline nitrogen and the two nitrogens of the piperazine ring.
-
Aniline Nitrogen: The basicity of the aniline nitrogen is influenced by the methoxy group. A methoxy group at the meta position (relative to the amino group) exerts an electron-withdrawing inductive effect (-I), which slightly decreases the basicity compared to unsubstituted aniline.[7][8]
-
Piperazine Nitrogens: The piperazine nitrogens are aliphatic amines and are therefore significantly more basic than the aniline nitrogen. The tertiary amine (N-methylated) will be the most basic site and the most likely to be protonated under acidic conditions.
Reactions of the Aniline Moiety
The primary amino group can undergo a range of characteristic reactions, including:
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various other functional groups.[9]
-
Acylation and Alkylation: The aniline nitrogen can be readily acylated or alkylated.
Electrophilic Aromatic Substitution
The aromatic ring is activated towards electrophilic substitution by the strongly electron-donating amino group and the moderately electron-donating methoxy group. These groups are ortho, para-directing. The positions ortho and para to the amino group are the most activated and will be the preferred sites for electrophilic attack (e.g., halogenation, nitration, sulfonation).
Potential Applications in Research and Drug Development
The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline structure is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The N-aryl piperazine moiety is a well-established pharmacophore found in numerous clinically used drugs.[1][2] For instance, compounds with similar structures have been investigated as inhibitors of receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK), which are important targets in cancer therapy.[10]
Given its structural features, this compound could serve as a key intermediate for the development of:
-
Kinase inhibitors for oncology applications.
-
Serotonin and dopamine receptor modulators for central nervous system disorders.
-
Antimicrobial agents .
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a general procedure adapted from established methods for N-aryl piperazine synthesis.[1]
Materials:
-
2-Bromo-4-methoxyaniline (1.0 equiv)
-
1-Methylpiperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the 2-bromo-4-methoxyaniline, sodium tert-butoxide, palladium catalyst, and phosphine ligand.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 1-methylpiperazine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.
Protocol 2: Mass Spectrometry Analysis (LC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 10-100 µg/mL with the mobile phase.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Data Acquisition: Full scan mode for initial analysis. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 221) as the precursor ion.
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
- High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines - Bentham Science Publisher.
- Which is more basic - ortho-, meta-, or paramethoxy anniline? - Quora.
- Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Buchwald–Hartwig amination - Wikipedia.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
- 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline - PubChem.
- Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora.
- 5-Methoxy-2-(4-methylpiperidin-1-yl)aniline - BLDpharm.
- What makes Aniline more basic than O-MethoxyAniline?? : r/chemhelp - Reddit.
- Rank the following substituted anilines from most basic to least basic - Pearson.
- phenylamine; 2-methoxy-5-(4-methylpiperazin-1-yl)aniline - Vibrant Pharma Inc.
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 - ChemicalBook.
- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - Sigma-Aldrich.
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